molecular formula C14H20O2 B7984044 trans-2-(3-Isopropoxyphenyl)cyclopentanol

trans-2-(3-Isopropoxyphenyl)cyclopentanol

Cat. No.: B7984044
M. Wt: 220.31 g/mol
InChI Key: WSQJOWPGTXEZAN-UONOGXRCSA-N
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Description

Trans-2-(3-Isopropoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2. It features a cyclopentanol ring substituted with a 3-isopropoxyphenyl group in the trans configuration. This compound is notable for its structural complexity, which includes a five-membered cyclopentane ring, an aromatic phenyl ring, and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Isopropoxyphenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-Isopropoxyphenyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Strong acids or bases can facilitate the cleavage of the ether linkage.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trans-2-(3-isopropoxyphenyl)cyclopentanone, while reduction can produce trans-2-(3-isopropylphenyl)cyclopentanol.

Scientific Research Applications

Chemistry: Trans-2-(3-Isopropoxyphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biomolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of trans-2-(3-Isopropoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

    Trans-2-(3-Methoxyphenyl)cyclopentanol: Similar structure but with a methoxy group instead of an isopropoxy group.

    Trans-2-(3-Ethoxyphenyl)cyclopentanol: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: Trans-2-(3-Isopropoxyphenyl)cyclopentanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and interactions.

Properties

IUPAC Name

(1R,2S)-2-(3-propan-2-yloxyphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)16-12-6-3-5-11(9-12)13-7-4-8-14(13)15/h3,5-6,9-10,13-15H,4,7-8H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQJOWPGTXEZAN-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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